molecular formula C22H18ClN3O3 B14807183 N-[4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide

N-[4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide

Cat. No.: B14807183
M. Wt: 407.8 g/mol
InChI Key: QDSARGKDRVDTFU-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide is a complex organic compound with a molecular formula of C22H18ClN3O3 This compound is characterized by the presence of a chlorobenzoyl group, a hydrazino group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-(2-chlorobenzoyl)hydrazine. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of a methylbenzamide group.

    N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)benzenesulfonamide: Contains a benzenesulfonamide group and an additional chlorine atom.

Uniqueness

N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

N-[4-[[(2-chlorobenzoyl)amino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C22H18ClN3O3/c1-14-6-2-3-7-17(14)21(28)24-16-12-10-15(11-13-16)20(27)25-26-22(29)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,28)(H,25,27)(H,26,29)

InChI Key

QDSARGKDRVDTFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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